molecular formula C22H17N3O2S2 B3122454 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine CAS No. 303147-09-3

4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine

Cat. No. B3122454
CAS RN: 303147-09-3
M. Wt: 419.5 g/mol
InChI Key: UWVAKCAOYJSYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine is a chemical compound that has been the subject of extensive research in the field of medicinal chemistry. It is a pyrimidine derivative that has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine has various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine in lab experiments is its broad range of potential therapeutic applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various disease models.

Future Directions

There are several future directions for research on 4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic activity. Another direction is to optimize its use in various disease models and develop more effective formulations for clinical use. Additionally, further research is needed to fully understand the compound's potential side effects and toxicity.

Scientific Research Applications

4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine has been studied extensively for its potential as a therapeutic agent. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The compound has also been studied for its antimicrobial and antifungal properties.

properties

IUPAC Name

4-(benzenesulfonylmethyl)-6-phenylsulfanyl-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2S2/c26-29(27,19-11-5-2-6-12-19)16-17-15-21(28-18-9-3-1-4-10-18)25-22(24-17)20-13-7-8-14-23-20/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVAKCAOYJSYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC(=C2)CS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine
Reactant of Route 5
4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine
Reactant of Route 6
4-(Phenylsulfanyl)-6-[(phenylsulfonyl)methyl]-2-(2-pyridinyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.